4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine
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Overview
Description
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Scientific Research Applications
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: Research focuses on its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic semiconductors and other advanced materials.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins involved in critical biochemical pathways. The specific targets can vary depending on the exact structure of the thiazole derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . These interactions can lead to changes in the activity of the target, often resulting in a therapeutic effect. The exact nature of these interactions and the resulting changes can vary widely depending on the specific thiazole derivative and its target.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and more. The downstream effects of these interactions can include reduced inflammation, pain relief, inhibition of microbial growth, and other therapeutic effects.
Result of Action
The effects of thiazole derivatives can vary widely depending on their specific targets and mode of action . These effects can include changes in cellular signaling, inhibition of enzyme activity, changes in gene expression, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole: Shares the thiazole ring but lacks the pyrimidine moiety.
4-Chloropyrimidine: Contains the pyrimidine ring but lacks the thiazole moiety.
Uniqueness
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidine is unique due to the combination of both thiazole and pyrimidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-pyrimidin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-10-3-1-9(2-4-10)13-16-7-12(18-13)11-5-6-15-8-17-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOBDPVPRKSUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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